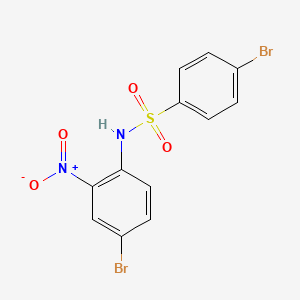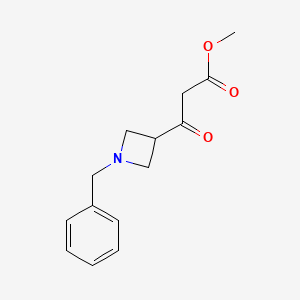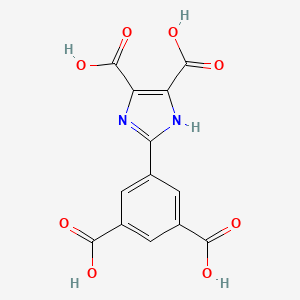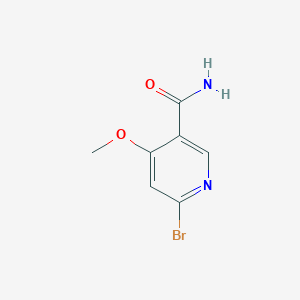
(6-Methoxy-5-methylpyridin-3-yl)methanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Methoxy-5-methylpyridin-3-yl)methanamine;hydrochloride: is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a methoxy group at the 6th position, a methyl group at the 5th position, and a methanamine group at the 3rd position of the pyridine ring. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which enhances its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Methoxy-5-methylpyridin-3-yl)methanamine;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-methoxy-5-methylpyridine.
Functional Group Introduction: The methanamine group is introduced at the 3rd position of the pyridine ring through a nucleophilic substitution reaction.
Formation of Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors, continuous flow systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: Reduction reactions can target the pyridine ring or the methanamine group.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the positions adjacent to the functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Products may include aldehydes, ketones, or carboxylic acids.
Reduction: Products may include reduced forms of the pyridine ring or amines.
Substitution: Products vary depending on the substituent introduced, such as alkylated or acylated derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, affecting biochemical pathways.
Receptor Binding: The compound can bind to specific receptors, influencing cellular responses.
Medicine:
Drug Development: It is explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Diagnostics: The compound can be used in diagnostic assays to detect specific biomolecules.
Industry:
Material Science: It is used in the development of new materials with specific properties.
Agriculture: The compound can be used in the formulation of agrochemicals.
Mechanism of Action
The mechanism of action of (6-Methoxy-5-methylpyridin-3-yl)methanamine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The methanamine group can form hydrogen bonds and ionic interactions with active sites, while the pyridine ring can participate in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- (6-Methoxy-5-methylpyridin-3-yl)methanol
- (6-Methoxy-5-methylpyridin-3-yl)acetic acid
- (6-Methoxy-5-methylpyridin-3-yl)ethylamine
Comparison:
- Structural Differences: The primary difference lies in the functional groups attached to the pyridine ring. While (6-Methoxy-5-methylpyridin-3-yl)methanamine;hydrochloride has a methanamine group, the similar compounds have alcohol, carboxylic acid, or ethylamine groups.
- Chemical Properties: These structural differences lead to variations in solubility, reactivity, and stability.
- Biological Activity: The presence of different functional groups can significantly alter the biological activity and potential applications of these compounds.
Properties
CAS No. |
1033439-61-0 |
|---|---|
Molecular Formula |
C8H13ClN2O |
Molecular Weight |
188.65 g/mol |
IUPAC Name |
(6-methoxy-5-methylpyridin-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H12N2O.ClH/c1-6-3-7(4-9)5-10-8(6)11-2;/h3,5H,4,9H2,1-2H3;1H |
InChI Key |
CVGHSFWSWZFSDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1OC)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1,3,5-tris[4-[2-(4-bromophenyl)ethynyl]phenyl]benzene](/img/structure/B13133084.png)





